2-Bromo-4-fluoro-1,3,5-trimethylbenzene
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Overview
Description
2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, fluorine, and methyl groups, respectively. This compound is often used in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Mode of Action:
The mode of action involves the electrophilic aromatic substitution (EAS) reaction. In the first step, the electrophile (2-bromo-4-fluoro-1,3,5-trimethylbenzene) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the incorporation of the compound into various cellular processes.
Action Environment:
Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may affect its reactivity in biological systems.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-1,3,5-trimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their structure and function. The compound’s ability to interact with specific biomolecules makes it a valuable tool for studying enzyme mechanisms and protein modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the specific functional groups present on the compound. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in physiological parameters, including liver and kidney function, as well as hematological and biochemical markers. It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. The metabolic products of this compound can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. For example, this compound may accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the bromination of 4-fluoro-1,3,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-fluoro-1,3,5-trimethylbenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
2-bromo-4-fluoro-1,3,5-trimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSUDYUALDHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.